molecular formula C19H21N3O3 B14958120 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14958120
M. Wt: 339.4 g/mol
InChI Key: XNGSEQSYIMRUQA-UHFFFAOYSA-N
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Description

6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with various substituents such as isopropyl, methoxybenzyl, and methyl groups

Preparation Methods

The synthesis of 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Fusing the Pyridine Ring: The isoxazole ring is then fused to a pyridine ring through a series of condensation reactions.

    Introduction of Substituents: The isopropyl, methoxybenzyl, and methyl groups are introduced through various substitution reactions, often involving the use of organometallic reagents and catalysts.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic rings.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors or polymers.

    Chemical Biology: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, allowing chemists to explore new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Isoxazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Carboxamide-Containing Compounds: Compounds with carboxamide groups often exhibit similar reactivity and can be used in similar applications, but their overall structure and substituents can significantly impact their properties.

    Methoxybenzyl-Substituted Compounds: These compounds contain the methoxybenzyl group, which can influence their solubility, stability, and biological activity.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O3/c1-11(2)16-9-15(17-12(3)22-25-19(17)21-16)18(23)20-10-13-5-7-14(24-4)8-6-13/h5-9,11H,10H2,1-4H3,(H,20,23)

InChI Key

XNGSEQSYIMRUQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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